4-Chlorobenzoylchlorid

Übersicht

Beschreibung

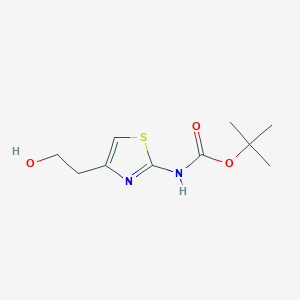

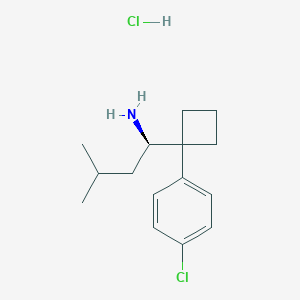

4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position. It is an acyl chloride and a member of monochlorobenzenes. It derives from a 4-chlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthese von 4-Chlorobenzoyl-CoA

4-Chlorobenzoylchlorid: wird bei der Synthese von 4-Chlorobenzoyl-CoA verwendet. Diese Reaktion beinhaltet typischerweise die Reaktion der Verbindung mit Coenzym A (CoA) in einem KHCO3-Puffer . Das resultierende 4-Chlorobenzoyl-CoA ist ein wichtiges Zwischenprodukt in biochemischen Studien, insbesondere bei der Untersuchung von Stoffwechselwegen, die chlorierte aromatische Verbindungen beinhalten.

Acylierung von Benzol

In der organischen Synthese dient This compound als Acylierungsmittel für Benzol. Dieser Prozess kann durch verschiedene Festkörper-Säurekatalysatoren katalysiert werden, darunter Dodekawolframsäure (DTPA), DTPA/K-10-Ton und sulfatiertes Zirkoniumoxid . Die Acylierungsreaktion ist grundlegend für die Herstellung einer breiten Palette von aromatischen Ketonen, die in der pharmazeutischen und agrochemischen Industrie wertvoll sind.

Herstellung von Aryloxyacetylderivaten

Diese Verbindung wird auch bei der Herstellung von 1-Aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbaziden verwendet . Diese Derivate sind aufgrund ihrer potentiellen biologischen Aktivitäten, einschliesslich antimikrobieller und entzündungshemmender Eigenschaften, von Interesse.

Synthese von Dimethoxynaphthalinderivaten

Forscher verwenden This compound bei der Synthese von 1-(4-Chlorobenzoyl)-2,7-Dimethoxynaphthalin . Diese Naphthalinderivate werden wegen ihrer vielfältigen Anwendungen, z. B. in der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien, untersucht.

Zwischenprodukt für Pharmazeutika

Als Zwischenprodukt in der pharmazeutischen Synthese ist This compound an der Herstellung verschiedener Medikamente beteiligt. Es ist besonders nützlich bei der Synthese von Verbindungen, die eine Chlorobenzoyleinheit als Teil ihrer Struktur benötigen .

Forschung zu Festkörper-Säurekatalysatoren

Die Rolle der Verbindung bei der Untersuchung der Wirksamkeit von Festkörper-Säurekatalysatoren ist bedeutend. Durch die Verwendung von This compound in Reaktionen mit verschiedenen Katalysatoren können Forscher die katalytischen Aktivitäten bewerten und vergleichen, was für industrielle chemische Prozesse von entscheidender Bedeutung ist .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dies ist besonders relevant bei der Herstellung von hydrophoben Oberflächen oder der Funktionalisierung von Polymeren und Beschichtungen .

Umweltstudien

Schliesslich wird This compound in Umweltstudien verwendet, um den Abbau chlorierter organischer Verbindungen zu verstehen. Seine Reaktivität und seine Abbauprodukte können Aufschluss über das Umweltschicksal ähnlicher Schadstoffe geben .

Safety and Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 4-Chlorobenzoyl chloride is 4-chlorobenzoyl CoA ligase , an enzyme found in certain bacteria such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of aromatic compounds.

Mode of Action

4-Chlorobenzoyl chloride interacts with its target by serving as a substrate for the 4-chlorobenzoyl CoA ligase. The enzyme catalyzes the ligation of 4-Chlorobenzoyl chloride to Coenzyme A (CoA), forming 4-chlorobenzoyl CoA . This reaction is part of the degradation pathway of aromatic compounds in bacteria.

Biochemical Pathways

The formation of 4-chlorobenzoyl CoA is a key step in the degradation of aromatic compounds. This compound is further metabolized through a series of reactions, leading to the production of simpler molecules that can be utilized by the bacteria for energy and growth .

Result of Action

The action of 4-Chlorobenzoyl chloride results in the breakdown of aromatic compounds, contributing to the detoxification of these potentially harmful substances in the environment. In organisms capable of metabolizing this compound, it may also serve as a source of energy and carbon .

Action Environment

Environmental factors can significantly influence the action of 4-Chlorobenzoyl chloride. For instance, the compound is moisture sensitive , and contact with water can lead to the release of toxic gases . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water and the overall moisture levels in the environment.

Biochemische Analyse

Biochemical Properties

4-Chlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group from 4-chlorobenzoyl chloride to other molecules . This interaction is crucial in the formation of acylated derivatives that are essential in biochemical pathways. Additionally, 4-chlorobenzoyl chloride can react with proteins and other biomolecules, forming covalent bonds that modify their structure and function .

Cellular Effects

The effects of 4-chlorobenzoyl chloride on cells and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins through acylation . This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, 4-chlorobenzoyl chloride has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-chlorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby altering their catalytic activity . This compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . The acylation of these proteins can lead to the activation or repression of specific genes, influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chlorobenzoyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade in the presence of water, releasing hydrochloric acid . Long-term exposure to 4-chlorobenzoyl chloride can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 4-chlorobenzoyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of 4-chlorobenzoyl chloride can cause tissue damage, inflammation, and oxidative stress in animal models . These threshold effects highlight the importance of careful dosage selection in experimental studies to avoid toxicity.

Metabolic Pathways

4-Chlorobenzoyl chloride is involved in several metabolic pathways, including the synthesis of acyl-CoA derivatives. It interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of 4-chlorobenzoyl-CoA . This intermediate can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. The presence of 4-chlorobenzoyl chloride can also affect the activity of other enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, 4-chlorobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-chlorobenzoyl chloride can also influence its accumulation in tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-chlorobenzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects. For example, 4-chlorobenzoyl chloride may be directed to the nucleus, where it can modify transcription factors and influence gene expression .

Eigenschaften

IUPAC Name |

4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051619 | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-01-0 | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Chlorobenzoyl chloride?

A1: The molecular formula of 4-Chlorobenzoyl chloride is C₇H₄Cl₂O, and its molecular weight is 175.01 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 4-Chlorobenzoyl chloride?

A2: Common spectroscopic techniques for characterizing 4-Chlorobenzoyl chloride include: * NMR Spectroscopy: ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon atoms in the molecule, respectively, confirming its structure. [] * IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule, such as the carbonyl group (C=O) and the C-Cl bond. [, , ] * Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]

Q3: Can you describe a common synthetic route for 4-Chlorobenzoyl chloride?

A3: A common synthesis involves the reaction of 4-chlorotoluene with chlorine gas, followed by hydrolysis. This method results in a high yield (94.6%) and purity (99.3%) of 4-Chlorobenzoyl chloride. []

Q4: What is the primary reactive site in 4-Chlorobenzoyl chloride?

A4: The acyl chloride group (-COCl) is the most reactive site in 4-Chlorobenzoyl chloride. It readily undergoes nucleophilic acyl substitution reactions.

Q5: How is 4-Chlorobenzoyl chloride utilized in organic synthesis?

A5: 4-Chlorobenzoyl chloride serves as a versatile building block for various organic compounds: * Synthesis of Amides: It reacts with amines to form amides, a reaction exploited in synthesizing pharmaceuticals like bezafibrate [], dimethomorph [], and potential anticancer agents. [, ] * Synthesis of Esters: It reacts with alcohols to form esters, illustrated by the synthesis of quinolin-8-yl 4-chlorobenzoate, a compound with potential antitumor properties. [] * Synthesis of 1,3,4-Oxadiazoles: It plays a key role in synthesizing various 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds known for diverse biological activities. [, , , ] * Formation of Benzobisthiazoles: Condensation reactions with substituted terephthalic acids produce benzobisthiazoles, polymers with high thermal stability. []

Q6: Can 4-Chlorobenzoyl chloride be used in Friedel-Crafts reactions?

A6: Yes, it acts as an acylating agent in Friedel-Crafts acylation reactions. For example, it reacts with benzene in the presence of a catalyst like sulfated zirconia to produce 4-chlorobenzophenone, a valuable intermediate in organic synthesis. []

Q7: How do structural modifications of compounds derived from 4-Chlorobenzoyl chloride impact their biological activity?

A7: SAR studies have shown that modifying the substituents on the aromatic ring or the acyl group can significantly influence biological activity: * Electron-withdrawing groups: The presence of a chlorine atom at the para position of the benzoyl group often enhances the biological activity of the resulting compounds, such as in anticancer agents. [, ] * Lipophilicity: Increasing the lipophilicity of the molecule by introducing alkyl or alkoxy groups can improve membrane permeability and potentially enhance biological activity, as seen in CNS depressants. [] * Steric factors: The size and orientation of substituents can impact the compound's ability to interact with its target, influencing its activity and selectivity. []

Q8: Has computational chemistry been employed to study 4-Chlorobenzoyl chloride and its derivatives?

A8: Yes, computational methods like Density Functional Theory (DFT) and Molecular Dynamics simulations have provided valuable insights: * Molecular Geometry Optimization: DFT calculations help determine the optimized geometry of the molecule and its derivatives. [] * Molecular Orbital Analysis: Frontier Molecular Orbital (HOMO-LUMO) analysis predicts reactivity and electronic properties. [] * Molecular Docking: Docking studies predict the binding mode and interactions of 4-Chlorobenzoyl chloride derivatives with their target proteins, aiding in drug design. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.